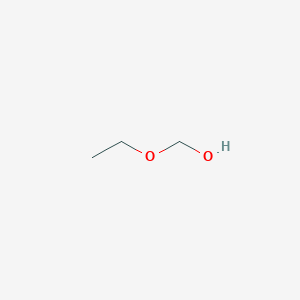
Ethoxymethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxymethanol, also known as this compound, is a useful research compound. Its molecular formula is C3H8O2 and its molecular weight is 76.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Scientific Research
1. Solvent in Chemical Reactions
Ethoxymethanol serves as a solvent for various chemical reactions due to its ability to dissolve both polar and non-polar compounds. It is particularly useful in organic synthesis, where it facilitates the reaction of different substrates.
2. Biochemical Applications
In biochemistry, this compound is utilized as a reagent in the synthesis of various biomolecules, including DNA and proteins. Its ability to stabilize reactive intermediates makes it valuable in enzymatic reactions and molecular biology techniques.
3. Chromatography
this compound is employed as a solvent in chromatography, aiding in the separation and analysis of complex mixtures. Its low viscosity and high solvating power enhance the efficiency of chromatographic techniques.
Industrial Applications
1. Paints and Coatings
this compound is widely used as a solvent in the formulation of paints and coatings, providing excellent solvency for resins and pigments. Its volatility allows for rapid drying times, making it ideal for industrial applications.
2. Textile Industry
In textile processing, this compound acts as a dyeing agent and solvent for textile finishes. Its compatibility with various dyes enhances color uptake and fixation on fabrics.
3. Cleaning Products
Due to its solvent properties, this compound is included in formulations for cleaning products, effectively dissolving oils and greases while being less harmful than traditional solvents.
Case Studies
Advantages
- Versatility : this compound can be used across various industries due to its solvent properties.
- Efficiency : It enhances reaction rates in chemical processes.
- Biocompatibility : Generally considered non-toxic, making it safer for use in biochemistry.
Limitations
- Volatility : High evaporation rates may limit its use in certain applications.
- Regulatory Concerns : Potential environmental impacts necessitate careful handling and disposal practices.
Eigenschaften
CAS-Nummer |
10171-38-7 |
|---|---|
Molekularformel |
C3H8O2 |
Molekulargewicht |
76.09 g/mol |
IUPAC-Name |
ethoxymethanol |
InChI |
InChI=1S/C3H8O2/c1-2-5-3-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
RRLWYLINGKISHN-UHFFFAOYSA-N |
SMILES |
CCOCO |
Kanonische SMILES |
CCOCO |
Key on ui other cas no. |
10171-38-7 |
Synonyme |
ethoxymethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















